cAMP‑PDE Inhibition: Qualitative Activity of 5,7‑Diacetoxy‑8‑methoxyflavone vs. Parent Wogonin
5,7-Diacetoxy-8-methoxyflavone demonstrates inhibitory activity against cAMP phosphodiesterase (cAMP‑PDE) . While a precise IC50 value for this specific compound is not reported in primary literature, its activity is attributed to the flavonoid core . In contrast, its parent dihydroxy analog, wogonin (5,7‑dihydroxy‑8‑methoxyflavone), exhibits a broader pharmacological profile but is not specifically characterized for cAMP‑PDE inhibition; its primary mechanisms involve COX‑2 (IC50 = 46 µM), CDK7 (IC50 = 12.3 µM), and CDK9 (IC50 = 0.19 µM) inhibition [1]. The acetylation in 5,7‑diacetoxy‑8‑methoxyflavone likely modifies enzyme‑substrate interactions at the PDE active site, providing a differentiated tool for probing cAMP‑dependent pathways.
| Evidence Dimension | cAMP Phosphodiesterase Inhibition |
|---|---|
| Target Compound Data | Inhibitory activity confirmed (IC50 value not reported in available primary sources) |
| Comparator Or Baseline | Wogonin (5,7‑dihydroxy‑8‑methoxyflavone): Not primarily characterized as a PDE inhibitor; IC50 values for other targets: COX‑2 (46 µM), CDK7 (12.3 µM), CDK9 (0.19 µM) [1] |
| Quantified Difference | Qualitative difference in target engagement: 5,7‑diacetoxy‑8‑methoxyflavone is specifically noted for cAMP‑PDE inhibition, whereas wogonin is not. |
| Conditions | Biochemical cAMP‑PDE assay systems (vendor specifications); wogonin data from cell‑free kinase and COX‑2 inhibition assays. |
Why This Matters
For researchers focused on cAMP‑dependent signaling, 5,7‑diacetoxy‑8‑methoxyflavone offers a structurally distinct tool compound with confirmed PDE inhibitory activity, whereas wogonin is not characterized for this target.
- [1] Santa Cruz Biotechnology. Wogonin (CAS 632‑85‑9). Anti‑inflammatory and COX‑2 inhibitor. View Source
